N,N,N',N'-Tetramethylmethanediamine
Description
Nomenclature and Structural Context within Diamine Chemistry
N,N,N',N'-Tetramethylmethanediamine is known by several synonyms, including bis(dimethylamino)methane and tetramethylmethylenediamine. nih.govnist.gov Its systematic IUPAC name is this compound. nih.gov The molecular formula of the compound is C₅H₁₄N₂. nih.govnist.gov
Structurally, it is classified as a geminal diamine, which means that two amino groups are attached to the same carbon atom. wikipedia.org This arrangement is relatively unusual and is a key feature of its chemical reactivity. wikipedia.org Unlike vicinal diamines, where the amino groups are on adjacent carbons, the geminal configuration of this compound influences its chemical behavior, particularly its role in forming iminium ions in aqueous solutions. wikipedia.org
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 51-80-9 nist.gov |
| Molecular Formula | C₅H₁₄N₂ nih.govnist.gov |
| Molecular Weight | 102.18 g/mol nih.gov |
| SMILES | CN(C)CN(C)C nih.gov |
| InChI | 1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3 nist.gov |
Historical Overview of Research and Development of the Compound
The synthesis of diamines of the type R₂N-[CH₂]n-NR₂ from secondary amines and dihalogenated hydrocarbons has been known for some time. rsc.org A notable early photochemical synthesis of this compound was reported in 1973, where dimethylamine (B145610) in carbon tetrachloride was irradiated to produce the compound in high yield. rsc.org This method was highlighted as being distinct from ground-state syntheses, such as the condensation of dimethylamine with formaldehyde (B43269). rsc.orgchemicalbook.com
Research into the decomposition of geminal diamines, published in 1978, provided insights into the mechanism by which these compounds break down, showing a preference for eliminating the less basic amine group to form iminium cations. psu.edu This foundational work helped to clarify the reactivity of compounds like this compound. More recent research has focused on developing new, more environmentally friendly methods for synthesizing geminal diamines, avoiding the need for transition metals and high temperatures. rsc.org
Significance in Modern Organic Synthesis and Catalysis Research
This compound is a valuable reagent in modern organic synthesis, primarily for its role in Mannich reactions. chemicalbook.comacs.org It serves as a convenient source of the dimethylaminomethyl group, which can be transferred to active methylene (B1212753) compounds under acidic conditions. chemicalbook.com This process involves the in situ formation of N,N-dimethyl(methylene)ammonium salts, which are highly reactive electrophiles. chemicalbook.com The use of this compound is often more practical than using the pre-formed salts, which can be difficult to handle. chemicalbook.com
The compound's ability to chelate with alkali metals like lithium makes it useful in the preparation of organometallic reagents. chemicalbook.com In catalysis, it can act as a complexing agent in metal-catalyzed reactions. chemicalbook.com Its relatively high boiling point also allows it to be used as a solvent for high-temperature reactions. chemicalbook.com
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 85 °C chemicalbook.comsigmaaldrich.com |
| Density | 0.749 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.401 chemicalbook.comsigmaaldrich.com |
| Water Solubility | Fully miscible chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetramethylmethanediamine | |
|---|---|---|
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InChI |
InChI=1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |
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InChI Key |
VGIVLIHKENZQHQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)CN(C)C | |
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Molecular Formula |
C5H14N2 | |
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DSSTOX Substance ID |
DTXSID1058761 | |
| Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
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Molecular Weight |
102.18 g/mol | |
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Physical Description |
Tetramethylmethylenediamine appears as a solid or solution. Moderately toxic by ingestion and may irritate skin and eyes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment., Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | TETRAMETHYLMETHYLENEDIAMINE | |
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| Record name | N,N,N',N'-Tetramethylmethylenediamine | |
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CAS No. |
51-80-9 | |
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| Record name | Bis(dimethylamino)methane | |
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Synthesis Methodologies for N,n,n ,n Tetramethylmethanediamine
Condensation of Dimethylamine (B145610) with Formaldehyde (B43269)
The most common ground-state synthesis involves the direct condensation of dimethylamine with formaldehyde. rsc.orgorgsyn.org This method is a specific instance of the broader class of Mannich reactions. chemicalbook.comguidechem.com In a typical procedure, an aqueous solution of formaldehyde is cooled in an ice bath, and an aqueous solution of dimethylamine is added dropwise. orgsyn.orgchemicalbook.com
The reaction involves two moles of dimethylamine reacting with one mole of formaldehyde. chemicalbook.comgoogle.com After the addition is complete, the solution is often allowed to stand, and then the product is separated from the aqueous layer. orgsyn.org This separation is facilitated by saturating the aqueous solution with a strong base, such as potassium hydroxide (B78521), which causes the N,N,N',N'-tetramethylmethanediamine to form a distinct upper layer. orgsyn.orgchemicalbook.com This layer is then physically separated, dried over potassium hydroxide pellets, and purified by distillation to yield the final product. orgsyn.orgchemicalbook.com This procedure can produce high yields, with reported efficiencies between 83% and 86%. chemicalbook.com
| Reactant 1 | Reactant 2 | Key Steps | Yield |
| Aqueous Formaldehyde (1.0 mole) | Aqueous Dimethylamine (2.0 moles) | 1. Cool and mix reactants. 2. Saturate with potassium hydroxide. 3. Separate layers. 4. Dry and distill. | 83-86% chemicalbook.com |
Traditional Multicomponent Condensation Approaches
The synthesis described above is a variation of the classic Mannich reaction. The traditional Mannich condensation is a three-component reaction that involves a carbonyl compound (or another active hydrogen compound), formaldehyde, and a primary or secondary amine. orgsyn.orgguidechem.com The initial step in this process is the condensation between the amine and formaldehyde. orgsyn.orgguidechem.com This condensation forms a mono- or dialkyl(methylene)ammonium ion, commonly known as an Eschenmoser salt or Mannich intermediate. orgsyn.orgguidechem.com This electrophilic ammonium (B1175870) ion then reacts with a carbon nucleophile, such as an enolizable ketone, to form the final β-amino carbonyl compound, known as a Mannich base. guidechem.com In the specific synthesis of this compound, dimethylamine itself acts as the nucleophile that attacks the initially formed dimethyl(methylene)ammonium ion.
Comparative Analysis of Synthetic Pathway Efficiencies and Selectivities
The choice of a synthetic pathway for this compound is governed by factors such as yield, purity of the product, and the complexity of the reaction conditions. A detailed comparison of the primary synthetic routes reveals significant differences in their efficiencies and selectivities.
Eschweiler-Clarke Reaction:
A solvent-free modification of the Eschweiler-Clarke reaction utilizes paraformaldehyde and oxalic acid dihydrate. This approach offers the advantage of avoiding organic solvents and toxic formalin, with reaction temperatures around 100°C being sufficient.
Photochemical Synthesis:
An alternative, high-yield route to this compound involves the ultraviolet (UV) irradiation of dimethylamine in a polychlorinated solvent such as carbon tetrachloride. rsc.org This photochemical process has reported isolable yields in the range of 65-70%. The reaction proceeds at a moderate temperature of 35°C under an argon atmosphere. rsc.org
However, this method is not without its drawbacks in terms of selectivity and by-product formation. The reaction produces dimethylamine hydrochloride as a white precipitate, along with chloroform (B151607) and small amounts of methylamine (B109427) as by-products. rsc.org Furthermore, the desired product, this compound, is itself somewhat photolabile, meaning that optimal yields are achieved at approximately 50% conversion of the starting dimethylamine, with yields decreasing thereafter. rsc.org
Condensation with Formaldehyde:
The direct condensation of dimethylamine with formaldehyde presents a highly efficient pathway for the synthesis of this compound. chemicalbook.com In a typical procedure, an aqueous solution of formaldehyde is reacted with an aqueous solution of dimethylamine. chemicalbook.comorgsyn.org The reaction mixture is cooled initially and then allowed to stand at room temperature. chemicalbook.comorgsyn.org The product is subsequently isolated by saturating the aqueous solution with potassium hydroxide, which leads to the separation of an organic layer containing the desired diamine. chemicalbook.comorgsyn.org Following drying and distillation, this method can afford this compound in high yields of 83-86%. chemicalbook.comorgsyn.org
This method is attractive due to its high yield and the relative simplicity of the starting materials and procedure. The primary selectivity consideration is the control of the stoichiometry to favor the formation of the desired bis(dimethylamino)methane structure over other potential condensation products.
Comparative Summary:
The following interactive table provides a comparative overview of the key parameters for the different synthetic pathways to this compound.
| Synthesis Method | Reagents | Solvents | Yield | Selectivity/By-products |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Aqueous | Good to Excellent (General) | High selectivity for tertiary amine; avoids quaternary ammonium salts. |
| Photochemical Synthesis | Dimethylamine, Carbon Tetrachloride, UV light | Carbon Tetrachloride | 65-70% | Forms dimethylamine hydrochloride, chloroform, and methylamine as by-products. Product is photolabile. rsc.org |
| Condensation with Formaldehyde | Dimethylamine, Formaldehyde | Aqueous | 83-86% | High yield of the desired product; requires control of stoichiometry. chemicalbook.comorgsyn.org |
Reactivity and Mechanistic Investigations of N,n,n ,n Tetramethylmethanediamine
Role as a Mannich Reagent and Intermediate Source
N,N,N',N'-Tetramethylmethanediamine serves as a convenient precursor for the highly reactive Mannich intermediate, the N,N-dimethyl(methylene)ammonium ion (Eschenmoser's salt). guidechem.comchemicalbook.com This in situ generation avoids the handling of the often hygroscopic and difficult-to-manage preformed salt. chemicalbook.com
Under acidic conditions, this compound undergoes elimination of a dimethylamine (B145610) molecule to form N,N-dimethyl(methylene)ammonium salts. chemicalbook.com This reaction is catalyzed by acids such as trifluoroacetic acid or a combination of phosphoric acid in acetic acid. chemicalbook.com The resulting electrophilic iminium salt is then readily attacked by nucleophiles in the subsequent steps of the Mannich reaction. wikipedia.orgorgsyn.org
The general reaction is as follows: [(CH₃)₂N]₂CH₂ + H⁺ → (CH₃)₂N=CH₂⁺ + (CH₃)₂NH wikipedia.org
A primary application of this compound is the dimethylaminomethylation of compounds containing an active methylene (B1212753) group. chemicalbook.com These are carbon atoms flanked by two electron-withdrawing groups, which increases the acidity of their protons. The in situ generated N,N-dimethyl(methylene)ammonium salt reacts with the enol or enolate form of the active methylene compound to introduce a dimethylaminomethyl group (-CH₂N(CH₃)₂). guidechem.com
| Active Methylene Compound Type | Product Type |
| Ketones | β-Amino ketones |
| Esters | β-Amino esters |
| Nitriles | β-Amino nitriles |
Research has demonstrated that this compound can be used for the dimethylaminomethylation of aryltrialkylstannanes. guidechem.comchemicalbook.com These reactions are typically carried out in the presence of silyl (B83357) chlorides, which likely facilitate the reaction by activating the aminal. guidechem.comchemicalbook.com
This compound is also effective in the aminomethylation of various heterocyclic compounds. guidechem.comchemicalbook.com For instance, it reacts with N-methylpyrroles and indoles to yield the corresponding Mannich bases. guidechem.comchemicalbook.com These reactions often require the presence of an activating agent, such as acetyl chloride or an excess of sulfur dioxide, to promote the formation of the reactive iminium species. guidechem.comchemicalbook.com
| Heterocycle | Activating Agent | Product |
| N-Methylpyrrole | Acetyl Chloride or Sulfur Dioxide | 2-(Dimethylaminomethyl)-N-methylpyrrole |
| Indole | Acetyl Chloride or Sulfur Dioxide | 3-(Dimethylaminomethyl)indole (Gramine) |
The regioselectivity of Mannich condensations, particularly with unsymmetrical ketones, can be a significant challenge, often leading to mixtures of isomers. guidechem.comorgsyn.org However, the use of pre-formed or in situ generated N,N-dimethyl(methylene)ammonium salts under anhydrous conditions has been shown to improve the control over the reaction's orientation. orgsyn.org For example, the use of dimethyl(methylene)ammonium trifluoroacetate, generated from this compound and trifluoroacetic acid, has been demonstrated to achieve regioselective Mannich condensations. guidechem.comchemicalbook.com This method takes advantage of the isomerization of Mannich bases in trifluoroacetic acid to favor the formation of the less-substituted product. orgsyn.org
Decomposition and Evaporation Characteristics
This compound is a flammable liquid and is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. chemicalbook.com It may react vigorously with oxidizing agents and neutralizes acids in exothermic reactions. nih.gov The compound is stable under normal conditions but can decompose under fire, emitting toxic fumes. chemicalbook.com It has a boiling point of approximately 85 °C and a flash point of -11 °C (closed cup), indicating a high degree of flammability. sigmaaldrich.comsigmaaldrich.com It is fully miscible with water. chemicalbook.com
| Property | Value |
| Boiling Point | 85 °C sigmaaldrich.com |
| Density | 0.749 g/mL at 25 °C sigmaaldrich.com |
| Flash Point | -11 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |
| Water Solubility | Fully miscible chemicalbook.com |
Thermal Decomposition Processes
The thermal stability and decomposition pathways of this compound (TMMDA) are critical for understanding its behavior in high-energy applications. While specific experimental studies on the thermal decomposition of TMMDA are not extensively detailed in the provided search results, the decomposition mechanisms of structurally related amino compounds, such as hexamethylenetetramine (HMTA) and tetramethylurea, can provide insights into the potential fragmentation patterns of TMMDA.
The thermal decomposition of such compounds often involves the initial cleavage of C-N bonds, which are typically the weakest bonds in the molecule. For TMMDA, this would likely lead to the formation of various radical species. The decomposition of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) has been shown to involve the breakdown of the carbon ring structure at the onset of thermal decomposition. nih.gov Similarly, the pyrolysis of tetramethylurea results in a variety of gaseous products including carbon monoxide, hydrogen, methane (B114726), and various amines. rsc.org It is plausible that the thermal decomposition of TMMDA proceeds through a complex series of radical reactions, leading to the formation of smaller, volatile fragments. A related compound, tert-Butoxy bis(dimethylamino)methane, is known to undergo thermal decomposition to generate iminium ions. chemicalbook.com
A proposed initial step in the thermal decomposition of TMMDA could be the homolytic cleavage of a C-N bond to generate a dimethylaminomethyl radical and a dimethylamino radical. These highly reactive species would then likely undergo further reactions, such as hydrogen abstraction or recombination, to form a variety of stable and unstable products.
Table 1: Potential Initial Thermal Decomposition Products of TMMDA
| Reactant | Potential Initial Products |
| This compound | Dimethylaminomethyl radical, Dimethylamino radical |
Further research, including detailed experimental studies using techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and theoretical calculations, is necessary to fully elucidate the complex thermal decomposition mechanism of TMMDA.
Ignition Mechanism in Hypergolic Bipropellant Systems with Oxidizers (e.g., Nitric Acid)
The hypergolic ignition of TMMDA with strong oxidizers like nitric acid is a rapid and highly exothermic process. The initial and critical step in this reaction is an acid-base neutralization reaction. This occurs in the condensed phase, where the lone pair of electrons on the nitrogen atoms of TMMDA readily accept protons from nitric acid, leading to the formation of a dinitrate salt. guidechem.comrsc.org This salt formation is an exothermic process that releases heat, which is a key factor in initiating ignition. acs.org
Proton Transfer and Salt Formation: Immediate acid-base reaction between TMMDA and nitric acid to form this compound dinitrate.
Thermal Decomposition of Nitric Acid: The initial heat release from salt formation can lead to the thermal decomposition of nitric acid, producing species like nitrogen dioxide (NO2).
Oxidation of the Fuel: The generated NO2 and other reactive species then oxidize the TMMDA molecule, leading to the breaking of C-H and C-N bonds and the formation of various radical species. This oxidation is a highly exothermic step that rapidly increases the temperature of the mixture.
Chain Reactions and Ignition: The radical species produced undergo a cascade of chain reactions, leading to a rapid release of energy and the onset of a flame, which constitutes the hypergolic ignition.
The structure of TMMDA, with its two basic amine groups in close proximity, plays a significant role in its reactivity with nitric acid.
Comparative Studies of TMMDA and TMEDA in Hypergolic Systems
Comparative studies between this compound (TMMDA) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) in hypergolic systems reveal significant differences in their ignition delays, which can be attributed to their distinct molecular structures. guidechem.comrsc.org TMEDA has two methylene groups separating the dimethylamino groups, whereas TMMDA has only one. guidechem.comrsc.org
Quantum mechanics calculations have highlighted two primary factors that contribute to the different ignition delays:
Exothermicity of Dinitrate Salt Formation: The formation of the dinitrate salt is less exothermic for TMMDA compared to TMEDA. guidechem.comrsc.org The closer proximity of the two protonated amine groups in TMMDA dinitrate results in stronger electrostatic repulsion, reducing the heat of formation by approximately 6.3 kcal/mol. guidechem.comrsc.org This lower heat release in the initial step contributes to a longer ignition delay for TMMDA.
Kinetics of Oxidation: The reaction of NO2 with the fuel molecule is a critical heat-releasing step. guidechem.comrsc.org In the case of TMEDA, the presence of a C-C single bond between the two nitrogen atoms provides a lower energy pathway for oxidation. guidechem.comrsc.org The breaking of this C-C bond is energetically more favorable than the cleavage of C-H bonds in TMMDA. guidechem.comrsc.org
These factors collectively lead to a shorter ignition delay for TMEDA when compared to TMMDA, making it a more reactive hypergolic fuel in combination with nitric acid. guidechem.comrsc.org
Table 2: Comparison of Properties Affecting Hypergolic Ignition
| Property | TMMDA | TMEDA |
| Methylene Linker | 1 | 2 |
| Heat of Dinitrate Salt Formation | Lower | Higher |
| Key Oxidation Pathway | C-H bond cleavage | C-C bond cleavage |
| Relative Ignition Delay | Longer | Shorter |
General Reactivity in Organic Transformations
This compound is a versatile reagent in organic synthesis, most notably for its role in Mannich reactions. guidechem.comchemicalbook.com It serves as a convenient and effective source of the dimethylaminomethyl cation, [(CH3)2N=CH2]+, which is a key intermediate in these transformations. guidechem.comchemicalbook.com
In the presence of an acid catalyst, such as trifluoroacetic acid or phosphoric acid in acetic acid, TMMDA eliminates dimethylamine to generate the reactive N,N-dimethyl(methylene)ammonium salt in situ. guidechem.comchemicalbook.com This electrophilic species can then react with a wide range of nucleophiles, including compounds with active methylene groups, to introduce a dimethylaminomethyl group. guidechem.comchemicalbook.com This process is known as dimethylaminomethylation.
The in situ generation of the Mannich intermediate from TMMDA is often more convenient than using pre-formed N,N-dimethyl(methylene)ammonium salts, which can be difficult to handle due to their hygroscopic nature. chemicalbook.com TMMDA has been successfully employed in the dimethylaminomethylation of various substrates, including aryltrialkylstannanes and heterocyclic compounds like N-methylpyrroles and indoles. guidechem.comchemicalbook.com
The general scheme for the role of TMMDA in a Mannich-type reaction is as follows:
Activation: Protonation of TMMDA by an acid catalyst.
Elimination: Elimination of a dimethylamine molecule to form the electrophilic N,N-dimethyl(methylene)ammonium ion.
Nucleophilic Attack: The nucleophile (e.g., an enolizable ketone) attacks the iminium ion.
Product Formation: Formation of the β-aminocarbonyl compound, the characteristic product of a Mannich reaction.
Exploration of Other Reaction Pathways (e.g., Oxidation, Reduction, Substitution)
Beyond its application in Mannich reactions, the reactivity of this compound can be explored through other reaction pathways such as oxidation, reduction, and substitution.
Oxidation:
Tertiary amines, such as TMMDA, can be oxidized by various oxidizing agents. nih.gov The nitrogen atoms in TMMDA are susceptible to oxidation, which could potentially lead to the formation of N-oxides. The methylene bridge is also a potential site for oxidation. The oxidation of amines can be complex and may lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of some amines can lead to the formation of nitrosamines. nih.gov
Reduction:
The reduction of TMMDA is less commonly described. The C-N bonds in TMMDA are generally stable to common reducing agents. However, under harsh conditions or with specific catalytic systems, cleavage of the C-N bonds might be achievable, leading to the formation of methane and dimethylamine. Flammable gaseous hydrogen may be generated when amines like TMMDA are combined with strong reducing agents, such as hydrides. nih.gov
Substitution:
The nitrogen atoms in TMMDA possess lone pairs of electrons, making them nucleophilic. As such, they can participate in nucleophilic substitution reactions. For example, they can react with alkyl halides. chemguide.co.uk However, the steric hindrance around the nitrogen atoms due to the two methyl groups might reduce their nucleophilicity compared to less substituted amines. The methylene bridge in TMMDA is generally not susceptible to nucleophilic attack unless activated.
Table 3: Summary of Potential Reactivity of TMMDA
| Reaction Type | Potential Reactants | Potential Products |
| Oxidation | Oxidizing Agents (e.g., peroxides) | N-oxides, products of C-N or C-H bond cleavage |
| Reduction | Strong Reducing Agents (e.g., hydrides) | Methane, Dimethylamine |
| Nucleophilic Substitution | Alkyl Halides | Quaternary ammonium (B1175870) salts |
Coordination Chemistry and Ligand Properties of N,n,n ,n Tetramethylmethanediamine
Complexation with Alkali Metals (e.g., Lithium, Sodium, Potassium)
N,N,N',N'-Tetramethylmethanediamine, also known as bis(dimethylamino)methane, is a bidentate ligand, meaning it has two donor sites that can bind to a single metal center. wikipedia.org As a Lewis base, its two nitrogen atoms possess lone pairs of electrons that can form coordinate bonds with electron-deficient metal ions, such as alkali metals. wikipedia.org
Its most notable interactions involve lithium. The compound is known to react with strong organolithium bases like tert-butyllithium (B1211817) to form lithiated amine intermediates. nih.gov This reactivity implies a direct complexation where the lithium ion is coordinated by the nitrogen atoms of the diamine. This interaction can lead to potentially explosive hazards, particularly upon isolation and drying of the resulting lithiated complex. nih.gov
While its coordination with lithium is established in the context of forming reactive species, detailed studies on its complexation with other alkali metals like sodium and potassium are less prevalent in the provided literature. However, the fundamental Lewis base character of the diamine suggests that similar, albeit weaker, interactions are possible, governed by the charge density and ionic radius of the respective alkali metal ion. Multidentate amine ligands are a successful family in Group-1 metal coordination chemistry due to their tunable profiles and versatile coordination modes. acs.org
Applications in Organometallic Synthesis
The compound serves as a valuable reagent in several organometallic transformations, primarily by facilitating the formation of reactive intermediates or by stabilizing them.
Role in the Preparation of Grignard Reagents
Grignard reagents (organomagnesium halides) are fundamental in forming carbon-carbon bonds. wisc.edu Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com These ether solvents are crucial as they are largely unreactive with magnesium but effectively solvate and stabilize the formed Grignard reagent by forming Lewis acid-base complexes, preventing aggregation and precipitation. adichemistry.com
While chelating diamines such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates and can influence the reactivity of Grignard reagents, there is no specific mention in the surveyed literature of this compound being a standard component in the initial preparation of Grignard reagents. adichemistry.comnih.gov The stability and reactivity of Grignard reagents are highly dependent on factors including the solvent's Lewis basicity, which influences the complex chemical equilibrium (Schlenk equilibrium) between RMgX, R₂Mg, and MgX₂ species. acs.org
Stabilization of Reactive Intermediates in Organometallic Reactions
A primary application of this compound is as a convenient precursor for the in situ generation of the N,N-dimethyl(methylene)ammonium ion, a key reactive intermediate in Mannich reactions. chemicalbook.comguidechem.com Under acidic conditions, the compound eliminates dimethylamine (B145610) to form this electrophilic salt, which is then readily attacked by a nucleophile. chemicalbook.comguidechem.com Using this compound to generate the intermediate in situ is often more convenient than handling the pre-formed salts, which can be hygroscopic and difficult to manage. chemicalbook.com
Furthermore, the compound reacts with strong bases to form stabilized reactive intermediates. As noted, its reaction with tert-butyllithium results in a lithiated aminal. nih.gov This process demonstrates the compound's ability to stabilize a carbanionic center adjacent to its nitrogen atoms, creating a nucleophilic species that can be used in subsequent synthetic steps.
Investigation of Lithium Ion Affinities
The affinity of a ligand for a metal ion is a critical parameter that dictates its effectiveness in catalysis and synthesis. For this compound, its structure directly influences its binding properties with lithium ions.
Influence of Molecular Conformation on Lithium Ion Affinity
The ability of a multidentate ligand to chelate a metal ion is highly dependent on its molecular conformation. For a diamine to act as an effective bidentate ligand for an ion like Li+, it must adopt a conformation where both nitrogen atoms can coordinate to the metal simultaneously. The analogous but more widely studied N,N,N',N'-tetramethylethylenediamine (TMEDA) provides insight into these interactions. wpmucdn.com The crystallographic literature is filled with examples of the Li-TMEDA chelate structure, highlighting the importance of the bidentate interaction. wpmucdn.com
For this compound, the single methylene (B1212753) (-CH₂-) bridge between the two nitrogen atoms imposes significant conformational constraints. Chelation to a lithium ion would force the formation of a highly strained four-membered ring (Li-N-C-N). This contrasts with TMEDA, which has a more flexible ethylene (B1197577) bridge and forms a much more stable, nearly strain-free five-membered ring upon chelation. nih.gov This inherent ring strain is expected to significantly reduce the thermodynamic favorability of bidentate chelation for this compound compared to its ethylene-bridged counterpart, thereby lowering its effective lithium ion affinity in a chelating context.
Impact of Cyclical System Size on Ion Affinities in 1,3-Diaza Systems
The arrangement of donor atoms in this compound defines it as a 1,3-diaza system. Upon chelation with a metal ion, this system forms a four-membered ring. The stability of chelate rings is a well-established principle in coordination chemistry, with five- and six-membered rings being the most stable due to minimal angle and torsional strain. Four-membered rings are considerably less stable due to significant angle strain.
This principle directly impacts the lithium ion affinity. While the individual nitrogen atoms can still act as monodentate ligands, the energetic benefit of chelation is likely diminished or negated by the strain of the four-membered ring. Studies on various chelating agents for alkali metals consistently show that ligands capable of forming stable five- or six-membered rings exhibit superior binding affinities. acs.org Therefore, the small cyclical system size imposed by the 1,3-diaza structure of this compound is a primary factor limiting its affinity for lithium ions compared to ligands that allow for the formation of larger, more stable chelate rings.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.govnist.gov |
| Synonyms | Bis(dimethylamino)methane, Tetramethylmethylenediamine | wikipedia.orgnih.govsigmaaldrich.com |
| CAS Number | 51-80-9 | nih.govnist.govsigmaaldrich.com |
| Molecular Formula | C₅H₁₄N₂ | nih.govnist.gov |
| Molar Mass | 102.18 g/mol | wikipedia.orgnih.govsigmaaldrich.com |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 85 °C | wikipedia.orgsigmaaldrich.com |
| Density | 0.749 g/mL at 25 °C | wikipedia.orgsigmaaldrich.com |
| Refractive Index | n20/D 1.401 | sigmaaldrich.com |
Theoretical and Computational Chemistry Studies of N,n,n ,n Tetramethylmethanediamine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for investigating the properties of N,N,N',N'-Tetramethylmethanediamine (TMMDA). researchgate.net DFT methods are widely used in quantum chemistry to study the electronic structure of many-body systems. nih.govresearchgate.netnih.gov In a significant computational study on a series of 1,3-diaza systems including TMMDA, researchers employed DFT at the B3LYP/6-31+G* level of theory to optimize the geometries of the compound's possible conformers. researchgate.net This level of theory provides a balance between computational cost and accuracy for determining molecular structures and serves as the foundation for more advanced energy calculations. researchgate.net DFT calculations have also been used to analyze the properties of related heterocyclic aminals, focusing on factors that influence their stability. nih.govresearchgate.netnih.gov
Correlated Ab Initio Methods
To achieve higher accuracy in determining the relative energies of different molecular conformations, correlated ab initio methods are often employed. These methods explicitly account for electron correlation, which is crucial for a precise description of molecular energetics. For this compound, relative energies of its conformers were evaluated using the Møller-Plesset perturbation theory of the second order (MP2). researchgate.net Specifically, single-point energy calculations were performed at the MP2/6-311+G** level on the geometries previously optimized using DFT (a method denoted as MP2/6-311+G**//B3LYP/6-31+G*). researchgate.net This approach leverages the efficiency of DFT for geometry optimization while benefiting from the higher accuracy of MP2 for energy evaluation. researchgate.net The study validated this approach by showing that it accurately reproduced the experimental lithium ion affinities for reference molecules like ammonia (B1221849) and trimethylamine. researchgate.net
| Method | Basis Set | Application in the Study of TMMDA |
|---|---|---|
| Density Functional Theory (DFT) - B3LYP | 6-31+G* | Optimization of conformational geometries. researchgate.net |
| Correlated Ab Initio - MP2 | 6-311+G** | Evaluation of relative energies of conformers. researchgate.net |
Conformational Analysis and Energy Profiles
The study of this compound involves a detailed conformational analysis to identify the most stable arrangements of the molecule in space. Computational methods are used to optimize various possible conformers and calculate their relative energies to establish an energy profile. researchgate.net The stability of these conformers is dictated by a complex interplay of several intramolecular forces. researchgate.net
The conformational landscape of this compound is shaped by a balance of several intramolecular interactions. The primary forces at play include the stabilizing n(N) → σ*(C-N) hyperconjugative interactions (the anomeric effect), as well as destabilizing steric and electrostatic repulsions. researchgate.net The interplay between these effects determines the preferred geometry of the molecule. For instance, while the anomeric effect might favor a specific orientation, steric hindrance between the methyl groups could force the molecule into a different, higher-energy conformation. The NBO analysis helps to dissect these contributions, separating the hyperconjugative effects from the general Lewis term which includes electrostatic and steric factors. researchgate.net
Modeling of Lithium Ion Affinity and Complexation Behavior
This compound can act as a bidentate ligand, forming complexes with metal ions like lithium (Li⁺). chemicalbook.com Theoretical modeling has been used to study its lithium ion affinity and complexation behavior. researchgate.net Using DFT and correlated ab initio methods, the lithium ion affinities for TMMDA were calculated and found to be dependent on the molecule's conformation at the time of binding. researchgate.netchemicalbook.com
Advanced Research Applications and Methodologies
Catalytic Roles in Chemical Reactions
While not a catalyst in the traditional sense, N,N,N',N'-Tetramethylmethanediamine serves as a crucial precursor to a highly reactive electrophilic species, which is central to its utility in a variety of chemical transformations. Its primary role is as a convenient and efficient source of the N,N-dimethyl(methylene)ammonium ion, the key intermediate in the Mannich reaction. chemicalbook.comlookchem.com
Under acidic conditions, this compound eliminates a molecule of dimethylamine (B145610) to generate the N,N-dimethyl(methylene)ammonium salt in situ. chemicalbook.com This method is often more convenient than using pre-formed N,N-dimethyl(methylene)ammonium salts, which can be hygroscopic and challenging to handle. chemicalbook.com The reaction is catalyzed by acids such as trifluoroacetic acid (TFA) or a mixture of phosphoric acid in acetic acid. chemicalbook.com
Beyond its role in Mannich reactions, the compound's ability to chelate with alkali metals like lithium, sodium, and potassium allows it to function as a complexing agent or ligand in metal-catalyzed organic reactions. chemicalbook.com This property is valuable in the preparation of organometallic reagents, such as Grignard reagents, where the stabilization of metal complexes can enhance reactivity and selectivity. chemicalbook.com
Table 1: Catalytic Applications of this compound This interactive table summarizes the primary catalytic roles of the compound.
| Role | Reaction Type | Activating Agent/Condition | Reactive Intermediate Generated |
|---|---|---|---|
| Mannich Reagent Precursor | Mannich Reaction | Acid (e.g., TFA, H₃PO₄/AcOH) | N,N-dimethyl(methylene)ammonium salt |
Utility in the Synthesis of Specialty Chemicals
The reactivity of this compound as an aminomethylating agent makes it a valuable tool for the synthesis of a wide array of specialty chemicals, including pharmaceuticals, polymers, and complex heterocyclic structures. chemicalbook.comchemicalbook.com
Its most common application is the dimethylaminomethylation of compounds containing active methylene (B1212753) groups. chemicalbook.com It also reacts efficiently with various heterocyclic compounds in the presence of reagents like acetyl chloride or sulfur dioxide to yield the corresponding Mannich products. chemicalbook.com Notable examples include the aminomethylation of N-methylpyrroles and indoles. chemicalbook.com Furthermore, it has been used for the dimethylaminomethylation of aryltrialkylstannanes when silyl (B83357) chlorides are present. chemicalbook.com This versatility allows for the introduction of a dimethylaminomethyl group into diverse molecular scaffolds, a common step in the synthesis of biologically active molecules. The compound is also noted for its use in producing antineoplastic agents and in the formation of imidazolidine, a structure relevant to drug development. chemicalbook.com
Table 2: Examples of Specialty Chemicals Synthesized Using this compound This interactive table provides examples of substrates and the resulting specialty chemicals.
| Substrate Class | Specific Substrate Example | Reagent/Condition | Product Type |
|---|---|---|---|
| Active Methylene Compounds | Ketones with α-hydrogens | Acid catalyst | β-amino ketones |
| Heterocycles | N-methylpyrroles, Indoles | Acetyl chloride or SO₂ | Dimethylaminomethylated heterocycles |
| Organometallics | Aryltrialkylstannanes | Silyl chlorides | Dimethylaminomethylated arylstannanes |
Development of Novel Synthetic Methodologies Utilizing the Compound
The use of this compound has been central to the refinement of Mannich-type condensation reactions. Methodologies employing this reagent under anhydrous conditions have been shown to improve the scope and efficiency of this important synthetic process. chemicalbook.com The key innovation lies in its function as a stable, liquid precursor that generates the reactive Mannich intermediate only when needed, circumventing the stability and handling issues associated with the direct use of hygroscopic N,N-dimethyl(methylene)ammonium salts. chemicalbook.com
This in-situ generation strategy simplifies the experimental procedure, making the aminomethylation of sensitive substrates more reliable and reproducible. Research has demonstrated its effectiveness as a simple and potent Mannich reagent for a variety of substrates. acs.orgacs.org The development of these protocols represents a methodological advancement, offering a more practical and efficient alternative to the traditional three-component condensation (carbonyl compound, formaldehyde (B43269), and amine) that is often carried out in aqueous media. chemicalbook.com
Analytical Techniques for Characterization and Mechanistic Elucidation of its Reactions
The characterization of this compound and the products derived from its reactions relies on a standard suite of analytical techniques. The structural confirmation of newly synthesized compounds is typically achieved through methods such as Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). researchgate.net Elemental analysis is also employed to confirm the empirical formula of the products. researchgate.net
Elucidating the mechanisms of reactions involving this compound focuses on understanding the formation and subsequent reactivity of the key N,N-dimethyl(methylene)ammonium ion intermediate. chemicalbook.com Spectroscopic techniques can be used to detect and characterize this transient species under reaction conditions. Mechanistic investigations may also involve kinetic studies to determine reaction rates and dependencies on catalyst and substrate concentrations. For more complex systems, such as metal-catalyzed reactions where the compound acts as a ligand, advanced techniques like single-crystal X-ray diffraction can provide precise structural information about the catalytic complexes involved. nih.gov Furthermore, computational methods, including ab initio quantum chemical calculations, can be utilized to model reaction pathways, calculate transition state energies, and provide deeper insight into the reaction mechanism at a molecular level. nih.gov
Q & A
Q. What are the primary synthetic applications of N,N,N',N'-Tetramethylmethanediamine in organic chemistry?
this compound serves as a versatile reagent in Mannich reactions, enabling the direct synthesis of α,β-unsaturated ketones without requiring pre-formed Mannich bases. It reacts with acetic anhydride under mild conditions (<40°C) to generate reactive intermediates, facilitating efficient carbon-carbon bond formation. This method avoids common side reactions, achieving yields of 80–100% for substrates like alkyl aryl ketones .
Q. What safety protocols are critical when handling this compound?
The compound is flammable (Flash Point: 13.9°C) and requires storage under inert gas (e.g., nitrogen). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Spills should be neutralized with non-combustible absorbents (e.g., vermiculite) and disposed of as hazardous waste. Chronic exposure may cause respiratory irritation, necessitating regular workplace air monitoring .
Q. How does this compound compare to structurally similar diamines in catalysis?
A comparative analysis of catalytic efficiency reveals:
Advanced Research Questions
Q. How can reaction conditions be optimized for substrate-dependent Mannich reactions using this compound?
Optimization involves:
- Temperature : Use <40°C for aryl ketones (e.g., ArC(=O)CH₃) to prevent decomposition. For alkyl-substituted ketones (e.g., RCH₂C(=O)Ar), elevate to 90°C to overcome steric hindrance .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while dichloromethane minimizes side reactions.
- Stoichiometry : A 1:2 molar ratio (diamine:anhydride) ensures complete intermediate formation. Monitor via TLC or NMR for real-time adjustment.
Q. What mechanistic insights explain byproduct formation during electrochemical oxidation of this diamine?
Electrolysis in aqueous KI mediates a four-electron oxidation pathway, producing N,N-dimethylformamide (DMF) as the primary product (75% yield). Competing pathways at higher voltages generate trace N-methylformamide via partial demethylation. Controlled potential electrolysis (CPE) at 1.2 V vs. SCE suppresses demethylation, improving selectivity .
Q. How can contradictions in solubility data across studies be resolved?
Discrepancies in solubility (e.g., temperature-dependent hysteresis) arise from measurement techniques. For accurate
- Use gravimetric analysis under inert atmospheres to prevent oxidation.
- Validate with computational models (e.g., COSMO-RS) to correlate experimental and theoretical solubility in solvents like methanol or acetonitrile .
Methodological Considerations
- Synthesis Scalability : Pilot-scale reactions require strict exclusion of moisture to prevent hydrolysis of intermediates.
- Analytical Validation : Employ GC-MS or HPLC with UV detection to quantify reaction progress and impurity profiles.
- Toxicity Mitigation : Substitute with less toxic analogs (e.g., Bredereck’s reagent) for large-scale applications, though reactivity trade-offs exist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
